molecular formula C9H11ClN2O B1357701 6-chloro-N-propylpyridine-3-carboxamide CAS No. 54864-85-6

6-chloro-N-propylpyridine-3-carboxamide

Cat. No.: B1357701
CAS No.: 54864-85-6
M. Wt: 198.65 g/mol
InChI Key: CFWYGEMTTSEELO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 6-chloro-N-propylpyridine-3-carboxamide typically involves the reaction of 6-chloronicotinic acid with propylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

6-chloro-N-propylpyridine-3-carboxamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

6-chloro-N-propylpyridine-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-chloro-N-propylpyridine-3-carboxamide involves its interaction with specific molecular targets, such as the α7 nicotinic acetylcholine receptor (nAChR). As an antagonist of this receptor, the compound can inhibit the receptor’s activity, leading to modulation of neurotransmitter release and neuronal signaling pathways. This mechanism is of particular interest in the context of neurological research and drug development.

Comparison with Similar Compounds

6-chloro-N-propylpyridine-3-carboxamide can be compared with other pyridine carboxamides and related compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and its potential as a selective antagonist of the α7 nicotinic acetylcholine receptor, which distinguishes it from other related compounds.

Properties

IUPAC Name

6-chloro-N-propylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O/c1-2-5-11-9(13)7-3-4-8(10)12-6-7/h3-4,6H,2,5H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFWYGEMTTSEELO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90602633
Record name 6-Chloro-N-propylpyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90602633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54864-85-6
Record name 6-Chloro-N-propylpyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90602633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.